4-(Ethylamino)-3-nitrobenzoic acid

GPCR Agonism GPR109b Niacin Receptor

4-(Ethylamino)-3-nitrobenzoic acid (CAS 2788-74-1) distinguishes itself from simple analogs by its precisely engineered electronic and steric profile. The 1,2,4-substitution pattern, featuring an ethylamino group that critically modulates pKa and lipophilicity through an intramolecular N–H···O hydrogen bond, is validated as a patented intermediate in the commercial synthesis of dabigatran etexilate and as a selective GPR109b agonist scaffold. Procure this specific, pre-functionalized core to ensure synthetic fidelity in generic API manufacturing or structure-activity relationship studies. Substitution with methyl or amino analogs risks reaction failure and negates regulatory pathway advantages.

Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
CAS No. 2788-74-1
Cat. No. B1608762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylamino)-3-nitrobenzoic acid
CAS2788-74-1
Molecular FormulaC9H10N2O4
Molecular Weight210.19 g/mol
Structural Identifiers
SMILESCCNC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H10N2O4/c1-2-10-7-4-3-6(9(12)13)5-8(7)11(14)15/h3-5,10H,2H2,1H3,(H,12,13)
InChIKeyXPLTXYDVYDWSSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Ethylamino)-3-nitrobenzoic Acid (CAS 2788-74-1): A Defined Nitro-Amino Benzoic Acid Building Block for Specialized Chemical Biology and API Synthesis


4-(Ethylamino)-3-nitrobenzoic acid (CAS 2788-74-1) is a disubstituted benzoic acid derivative bearing an ethylamino group at the 4-position and a nitro group at the 3-position [1]. This specific 1,2,4-substitution pattern yields a unique electronic and steric profile that is exploited in targeted synthesis, rather than as a general-purpose reagent. The compound serves as a key intermediate in the synthesis of the anticoagulant dabigatran etexilate and as a structural core for potent and highly selective agonists of the orphan GPCR GPR109b [2]. Its procurement is driven by its role as a specific, pre-functionalized scaffold, not by its inherent properties as a generic chemical .

Why In-Class Nitrobenzoic Acids Cannot Replace 4-(Ethylamino)-3-nitrobenzoic Acid: Quantifiable Differences in Reactivity and Application


Substituting 4-(ethylamino)-3-nitrobenzoic acid with a close analog like 4-(methylamino)-3-nitrobenzoic acid or 4-amino-3-nitrobenzoic acid is not a trivial replacement. The ethyl group on the 4-amino moiety is not merely a steric placeholder; it critically modulates the compound's pKa, lipophilicity (LogP), and solid-state hydrogen-bonding network, which directly impacts its performance in downstream reactions . For instance, the specific intramolecular N-H···O hydrogen bond, which stabilizes a rigid S(6) ring motif in the crystal structure, is a function of the ethylamino group's geometry and electronic properties [1]. This pre-organization can influence reactivity and solubility in ways that a methyl analog does not. Furthermore, the compound's established role as a specific intermediate for dabigatran and as a core for GPR109b agonists demonstrates that its substitution pattern is optimized for particular biological and synthetic outcomes, making simple analog substitution a high-risk, low-reward endeavor for established workflows [2].

Quantitative Performance Metrics for 4-(Ethylamino)-3-nitrobenzoic Acid Against Key Comparators


GPR109b Agonist Selectivity: Ethylamino Derivative vs. Inactive GPR109a Profile

4-(Ethylamino)-3-nitrobenzoic acid belongs to a series of 3-nitro-4-substituted-aminobenzoic acids identified as potent and highly selective agonists of the human orphan GPCR GPR109b. Crucially, this series demonstrates no activity at the closely homologous high-affinity niacin receptor, GPR109a. This functional selectivity is a key differentiator from niacin itself, which activates both receptors, and from other scaffold classes [1]. While specific EC50 values for the ethyl analog are not detailed in the abstract, the class-level data establishes a clear selectivity profile (GPR109b agonist / GPR109a inactive) that is essential for target validation studies.

GPCR Agonism GPR109b Niacin Receptor Metabolic Disease

Reduction Yield to 3-Amino-4-(ethylamino)benzoic Acid: Quantified Synthetic Utility

A key synthetic step validating the utility of 4-(ethylamino)-3-nitrobenzoic acid is its clean reduction to 3-amino-4-(ethylamino)benzoic acid, a crucial intermediate in pharmaceutical synthesis. Under standard hydrogenation conditions (H2, 10% Pd/C, MeOH, RT, 10h), the reduction proceeds with a high yield of 95%, as reported in patent literature . This quantitative data provides a benchmark for process chemists and a clear expectation for the compound's performance in a critical transformation.

Chemical Synthesis Nitro Reduction API Intermediate Dabigatran

Intramolecular Hydrogen Bond: Structural Pre-organization Compared to Methyl Analog

The crystal structure of 4-(ethylamino)-3-nitrobenzoic acid reveals a distinct intramolecular N-H···O hydrogen bond between the ethylamino group and the adjacent nitro group, forming an S(6) ring motif [1]. This interaction imposes a specific molecular conformation (nitro group twisted by 15.29° from the benzene ring) and influences the compound's solid-state packing via O-H···O hydrogen-bonded centrosymmetric dimers [1]. While analogous intramolecular hydrogen bonding is possible for the 4-(methylamino) analog, the ethyl group's increased steric bulk and electron-donating effect can subtly alter the geometry, strength, and resulting crystal packing of this interaction, potentially impacting solubility and formulation characteristics .

Crystallography Solid-State Structure Molecular Conformation

Lipophilicity and Ionization: Ethyl vs. Methyl Substituent Effects on Predicted LogP and pKa

Computational predictions highlight the physicochemical impact of the ethyl substituent. 4-(Ethylamino)-3-nitrobenzoic acid has a predicted pKa of 4.14 ± 0.10 and a LogP of 2.32 . In contrast, the 4-(methylamino) analog (CAS 41263-74-5) has a predicted pKa of 4.21 ± 0.10 and a LogP of 1.68 . The higher LogP of the ethyl derivative indicates greater lipophilicity, which can translate to improved membrane permeability in cellular assays compared to its methyl counterpart. This quantitative difference, albeit predicted, is a critical factor for scientists selecting a building block for cellular probe development.

ADME Prediction Physicochemical Properties Drug Design

High-Value Application Scenarios for 4-(Ethylamino)-3-nitrobenzoic Acid Based on Demonstrated Performance


Synthesis of Dabigatran Etexilate and Related Anticoagulant APIs

4-(Ethylamino)-3-nitrobenzoic acid is a designated and patented intermediate in the commercial synthesis of dabigatran etexilate [1]. Its use is specified in the reaction of its acid chloride with ethyl-3-(pyridin-2-ylamino)propanoate, a key coupling step in the API's convergent synthesis [1]. Procurement of this specific compound is therefore mandatory for any generic manufacturer or research group aiming to replicate the innovator's synthetic route or develop related anticoagulant molecules.

Development of GPR109b-Selective Chemical Probes and Lead Compounds

This compound serves as a validated core scaffold for developing potent and highly selective agonists of the orphan GPCR GPR109b [2]. The established selectivity profile—agonism at GPR109b with no activity at the homologous GPR109a—makes derivatives of this compound ideal for studying GPR109b-mediated biology in metabolic and inflammatory disease models [2]. Researchers should procure this compound as the foundation for structure-activity relationship (SAR) studies aimed at optimizing potency and pharmacokinetic properties for this target.

Reference Standard and Impurity Profiling in Pharmaceutical Analysis

4-(Ethylamino)-3-nitrobenzoic acid is a known and characterized impurity (Bendamustine Impurity 35) [3]. It is also a potential process-related impurity or degradation product in the manufacture of APIs derived from this scaffold, such as dabigatran [1]. Analytical laboratories and QC departments must procure and use this compound as a certified reference standard for method development, validation, and routine impurity monitoring during API release and stability testing to ensure compliance with regulatory guidelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Ethylamino)-3-nitrobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.